molecular formula C22H24N2O8 B2895477 Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy}ethoxy)anilino]-2-oxoacetate CAS No. 866008-05-1

Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy}ethoxy)anilino]-2-oxoacetate

Cat. No.: B2895477
CAS No.: 866008-05-1
M. Wt: 444.44
InChI Key: DECKQWFJQBRMMY-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy}ethoxy)anilino]-2-oxoacetate is a useful research compound. Its molecular formula is C22H24N2O8 and its molecular weight is 444.44. The purity is usually 95%.
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Biological Activity

Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy}ethoxy)anilino]-2-oxoacetate is a synthetic compound with potential therapeutic applications. Its complex structure suggests various biological activities, which are crucial for its evaluation in pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different assays, and potential applications.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C22H24N2O8
  • Molecular Weight : 444.44 g/mol
  • CAS Number : 866008-05-1

The structure includes multiple functional groups that may interact with biological targets, contributing to its pharmacological profile.

This compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular processes such as proliferation and apoptosis.
  • Modulation of Signaling Pathways : The compound could interfere with various signaling pathways, including those related to inflammation and cancer progression.
  • Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial properties, indicating potential applications in treating infections.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

Study FocusMethodologyFindings
Cytotoxicity MTT Assay on cancer cell linesIC50 values indicate moderate cytotoxicity at concentrations above 50 µM.
Antimicrobial Activity Agar diffusion methodEffective against several bacterial strains, particularly Gram-positive bacteria.
Enzyme Inhibition Enzyme kinetics assaysDemonstrated inhibition of specific kinases involved in cell signaling pathways.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effect of this compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability, suggesting potential as an anticancer agent.
  • Antimicrobial Efficacy : In a clinical setting, the compound was tested against Staphylococcus aureus infections. The results indicated a notable reduction in bacterial load when used in combination with standard antibiotics.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is essential for evaluating the safety and efficacy of this compound:

  • Absorption and Distribution : The compound shows favorable absorption characteristics, with bioavailability studies indicating effective distribution across tissues.
  • Metabolism : Preliminary metabolic studies suggest that it undergoes hepatic metabolism, which could influence its therapeutic window.
  • Toxicity Profile : Acute toxicity tests reveal a low toxicity profile at therapeutic doses; however, long-term studies are necessary to fully establish safety.

Properties

IUPAC Name

ethyl 2-[2-[2-[2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy]ethoxy]anilino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-3-29-21(27)19(25)23-15-9-5-7-11-17(15)31-13-14-32-18-12-8-6-10-16(18)24-20(26)22(28)30-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECKQWFJQBRMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2NC(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.